N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Description
IUPAC Nomenclature and Systematic Identification
The compound N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is systematically identified as follows:
- Parent Structure : The core is 9H-fluoren-2-amine, a fused bicyclic system consisting of two benzene rings joined at a five-membered ring (fluorene) with an amine group at position 2.
- Substituents :
- Position 2 (N-position) : Two aryl groups are attached via nitrogen.
- First substituent : Biphenyl-4-yl group (a phenyl ring connected to another phenyl ring at position 4).
- Second substituent : 4'-Bromo-biphenyl-4-yl group (a biphenyl moiety with a bromine atom at position 4' of the distal ring).
- Positions 9 and 9 : Two methyl groups are attached to the central carbon of the fluorene backbone.
- Position 2 (N-position) : Two aryl groups are attached via nitrogen.
The full IUPAC name follows the hierarchy of substituents, prioritizing the order of attachment to the parent structure.
Molecular Geometry and Conformational Analysis
The molecular geometry is governed by the interplay of steric and electronic effects:
Conformational Flexibility :
Crystallographic Characterization and Packing Motifs
Crystallographic data for related fluorene derivatives provide insights into packing patterns:
Packing Motifs :
Properties
IUPAC Name |
N-[4-(4-bromophenyl)phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30BrN/c1-39(2)37-11-7-6-10-35(37)36-25-24-34(26-38(36)39)41(32-20-14-29(15-21-32)27-8-4-3-5-9-27)33-22-16-30(17-23-33)28-12-18-31(40)19-13-28/h3-26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGHBDVZNITQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-4-yl)-N-(4’-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the biphenyl and fluorenyl intermediates, followed by their coupling through amination reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-4-yl)-N-(4’-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with different substituents.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Hole Transport Material in OLEDs
One of the primary applications of N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is as a hole transport material (HTM) in OLEDs. HTMs are essential for facilitating the movement of holes (positive charge carriers) from the anode to the emissive layer of the device.
Case Study: Performance in OLED Devices
Recent studies have demonstrated that this compound exhibits excellent hole mobility and stability when incorporated into OLED structures. For instance, devices utilizing this HTM showed enhanced efficiency and stability compared to those using traditional materials like N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD) . The high thermal stability allows for effective vacuum deposition during device fabrication without degradation.
Photophysical Properties
The photophysical characteristics of this compound are also noteworthy. Its high photoluminescence efficiency contributes to better light emission properties in OLEDs, enhancing overall device performance .
Table: Comparison of Hole Transport Materials
| Material | Hole Mobility (cm²/V·s) | Thermal Stability (°C) | Emission Color |
|---|---|---|---|
| This compound | High | >400 | Deep blue |
| TPD | Moderate | <300 | Blue |
| TAPC | High | >350 | Green |
Use in Other Electronic Devices
Beyond OLEDs, this compound has potential applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its ability to facilitate charge transport makes it a candidate for improving the efficiency of these devices as well.
Case Study: Application in Organic Photovoltaics
Research indicates that incorporating this compound into OPV blends enhances charge separation and transport, leading to improved power conversion efficiencies . The stability and efficiency observed make it a promising candidate for future solar cell technologies.
Mechanism of Action
The mechanism of action of N-(biphenyl-4-yl)-N-(4’-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(biphenyl-4-yl)-N-(4’-chlorobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
- N-(biphenyl-4-yl)-N-(4’-fluorobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
- N-(biphenyl-4-yl)-N-(4’-methoxybiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Uniqueness
N-(biphenyl-4-yl)-N-(4’-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, particularly in the design of new materials and pharmaceuticals.
Biological Activity
N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine, commonly referred to as BCFN, is an organic compound with significant potential in various biological and electronic applications. Its unique structure and properties make it a subject of interest in fields such as organic electronics and medicinal chemistry.
Chemical Structure and Properties
BCFN has the molecular formula C39H30BrN and a molecular weight of 592.58 g/mol. The compound features biphenyl and bromobiphenyl moieties attached to a dimethylfluorenamine core, contributing to its electronic characteristics. The presence of bromine in the structure enhances its reactivity while maintaining stability, which is crucial for its application in electronic devices like organic light-emitting diodes (OLEDs) .
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of BCFN derivatives. Compounds with similar biphenyl structures have shown promising results against various cancer cell lines. For instance, certain biphenyl derivatives have been reported to inhibit cell growth in leukemia cell lines with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| BCFN | MV4;11 | 55.8 ± 7.5 |
| MOLM13 | 207 ± 20 | |
| RS4;11 | 173 ± 20 |
This table summarizes the inhibitory effects of BCFN on specific leukemia cell lines, indicating its potential as a therapeutic agent in cancer treatment.
2. Antibacterial Activity
BCFN has also been evaluated for its antibacterial properties. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, some derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 µM to 100 µM .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| BCFN | S. aureus | 75 |
| E. coli | 50 |
3. Charge Transport Properties
In the realm of organic electronics, BCFN has been investigated for its role as a charge transport layer (CTL) material in OLEDs. Its ability to enhance charge mobility when incorporated into polymer matrices has been demonstrated, making it suitable for high-performance devices . The fluorescence properties of BCFN further contribute to its applicability in optoelectronic devices.
Case Studies
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of BCFN derivatives showed that these compounds could effectively induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis . The results indicated that modifications to the biphenyl moiety could enhance anticancer activity.
Case Study 2: Antibacterial Screening
In another investigation, various BCFN derivatives were screened for antibacterial activity using the agar-well diffusion method. The findings revealed that certain derivatives exhibited significant zones of inhibition against resistant strains of bacteria, highlighting their potential as new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination protocol using [1,1′-biphenyl]-4-amine derivatives and brominated intermediates (e.g., 4-bromo-1,1′-biphenyl) with Pd(PPh₃)₄ as a catalyst in toluene at 110°C achieves yields up to 92% after column chromatography (hexane:EtOAc = 4:1) .
- Key Considerations :
- Purify starting materials (e.g., 3-(4-bromophenyl)-9-phenyl-9H-carbazole) to avoid side reactions.
- Optimize reaction time (typically 24–48 hours) and catalyst loading (1–2 mol%) to balance cost and efficiency.
Q. How should crystallographic data for this compound be analyzed to confirm its structure?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement) for single-crystal X-ray diffraction. The bulky 9,9-dimethylfluorene groups often lead to orthorhombic crystal systems (e.g., space group Pna2₁), with bond angles and distances validated against DFT calculations .
- Data Interpretation :
- Validate thermal displacement parameters (Ueq) to identify disorder in biphenyl moieties.
- Cross-check NMR (¹H/¹³C) and IR spectra for consistency with crystallographic data .
Advanced Research Questions
Q. How does bromine substitution at the 4′-position influence the compound’s electronic properties for optoelectronic applications?
- Methodology : Compare HOMO/LUMO levels via cyclic voltammetry and UV-vis spectroscopy. The bromine atom lowers the HOMO level (−5.4 eV vs. −5.1 eV for non-brominated analogs), enhancing electron-withdrawing character and charge transport in OLED hole-transport layers (HTLs) .
- Experimental Design :
- Synthesize brominated and non-brominated derivatives for side-by-side testing.
- Use time-resolved photoluminescence (TRPL) to measure exciton diffusion lengths in thin films.
Q. What strategies resolve contradictions in thermal stability data across different studies?
- Analysis : Thermogravimetric analysis (TGA) under nitrogen shows decomposition temperatures (Td) ranging from 320–360°C. Discrepancies arise from:
- Purity differences (e.g., residual solvents lowering Td).
- Heating rates (5°C/min vs. 10°C/min) affecting observed stability .
- Resolution : Standardize sample preparation (e.g., sublimation purification) and TGA parameters.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
